molecular formula C20H14O9 B14284149 6,8,10-Trihydroxy-2-methyl-7,12-dioxo-3,4,7,12-tetrahydro-2,5-epoxyanthra[2,3-b]oxepine-5(2H)-carboxylic acid CAS No. 162797-37-7

6,8,10-Trihydroxy-2-methyl-7,12-dioxo-3,4,7,12-tetrahydro-2,5-epoxyanthra[2,3-b]oxepine-5(2H)-carboxylic acid

Cat. No.: B14284149
CAS No.: 162797-37-7
M. Wt: 398.3 g/mol
InChI Key: VFXZFYHLJCNYMX-UHFFFAOYSA-N
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Description

6,8,10-Trihydroxy-2-methyl-7,12-dioxo-3,4,7,12-tetrahydro-2,5-epoxyanthra[2,3-b]oxepine-5(2H)-carboxylic acid is a complex organic compound with a unique structure that includes multiple hydroxyl groups, ketone functionalities, and an epoxide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8,10-Trihydroxy-2-methyl-7,12-dioxo-3,4,7,12-tetrahydro-2,5-epoxyanthra[2,3-b]oxepine-5(2H)-carboxylic acid typically involves multi-step organic reactions. These steps may include:

    Formation of the anthraquinone core: This can be achieved through Friedel-Crafts acylation of a suitable aromatic precursor.

    Introduction of hydroxyl groups: Hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

    Epoxidation: Formation of the epoxide ring using peracids such as m-chloroperbenzoic acid (m-CPBA).

    Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions, possibly using carbon dioxide under high pressure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6,8,10-Trihydroxy-2-methyl-7,12-dioxo-3,4,7,12-tetrahydro-2,5-epoxyanthra[2,3-b]oxepine-5(2H)-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone functionalities can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides for ether formation, acyl chlorides for ester formation

Major Products

    Oxidation: Formation of additional ketone or carboxylic acid groups

    Reduction: Formation of secondary alcohols

    Substitution: Formation of ethers or esters depending on the substituent

Scientific Research Applications

6,8,10-Trihydroxy-2-methyl-7,12-dioxo-3,4,7,12-tetrahydro-2,5-epoxyanthra[2,3-b]oxepine-5(2H)-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its multiple functional groups.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 6,8,10-Trihydroxy-2-methyl-7,12-dioxo-3,4,7,12-tetrahydro-2,5-epoxyanthra[2,3-b]oxepine-5(2H)-carboxylic acid involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins or nucleic acids, potentially affecting their function. The epoxide ring can undergo ring-opening reactions, which may lead to covalent modification of biomolecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8,10-Trihydroxy-2-methyl-7,12-dioxo-3,4,7,12-tetrahydro-2,5-epoxyanthra[2,3-b]oxepine-5(2H)-carboxylic acid is unique due to its combination of hydroxyl groups, ketone functionalities, and an epoxide ring within a single molecule. This structural complexity allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

162797-37-7

Molecular Formula

C20H14O9

Molecular Weight

398.3 g/mol

IUPAC Name

3,7,9-trihydroxy-17-methyl-5,12-dioxo-16,20-dioxapentacyclo[15.2.1.02,15.04,13.06,11]icosa-2(15),3,6(11),7,9,13-hexaene-1-carboxylic acid

InChI

InChI=1S/C20H14O9/c1-19-2-3-20(29-19,18(26)27)14-11(28-19)6-9-13(17(14)25)16(24)12-8(15(9)23)4-7(21)5-10(12)22/h4-6,21-22,25H,2-3H2,1H3,(H,26,27)

InChI Key

VFXZFYHLJCNYMX-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(O1)(C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O)C(=O)O

Origin of Product

United States

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